![molecular formula C24H16F4N6O2 B605960 N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide CAS No. 1799753-84-6](/img/structure/B605960.png)
N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide
Overview
Description
“N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide”, also known as BAY-876, is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . It has an empirical formula of C24H16F4N6O2 and a molecular weight of 496.42 .
Physical And Chemical Properties Analysis
BAY-876 is a white to beige powder . It is soluble in DMSO at a concentration of 25 mg/mL . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
1. Antitumor Activity in Hepatocellular Carcinoma (HCC)
BAY-876 has shown promising results as an antagonist of the Glucose transporter type 1 (GLUT1) receptor, which is a mediator of aerobic glycolysis—a biological process that is a hallmark of HCC. This compound has been formulated into a novel microcrystalline form that achieves long-acting antitumor activity. It inhibits glucose uptake and proliferation of HCC cells, and also suppresses epithelial-mesenchymal transition (EMT)-related factors, providing a potential treatment option for advanced HCC .
2. Inhibition of Aerobic Glycolysis
The compound’s ability to inhibit GLUT1 effectively reduces the uptake of glucose by cancer cells, thereby targeting the Warburg effect, which is a form of altered metabolism found in cancer cells. This inhibition of aerobic glycolysis can lead to decreased tumor cell proliferation and may be a viable strategy in cancer therapeutics .
3. Selective GLUT1 Inhibition
BAY-876 is characterized by its high selectivity for GLUT1 over other glucose transporters. This selectivity is crucial as it minimizes the impact on normal cells while targeting the cancer cells’ glucose uptake. The compound’s selective inhibition of GLUT1 has been demonstrated in vitro and in vivo, showing potential for monotherapy and combinability with other treatments .
4. Cell Death Induction in Hypoxic Conditions
Cancer cells often thrive in hypoxic conditions. BAY-876 induces cell death in such environments, particularly in vitro, by inhibiting glucose uptake. This property could be particularly useful in targeting tumors that are situated in low-oxygen areas or are resistant to other forms of treatment .
5. Impact on Glycolysis and ATP Production
In ovarian cancer research, BAY-876 has been found to reduce glycolysis rates and ATP production. This leads to inhibited proliferation of cancer cells both in vitro and in vivo. By affecting the energy production in cancer cells, BAY-876 can effectively slow down or stop the progression of the disease .
6. Oral Bioavailability and Cell Permeability
An important aspect of BAY-876 is its oral bioavailability and cell permeability. This means that the compound can be administered orally and can cross cell membranes to reach intracellular targets. This feature enhances its potential as a practical and accessible cancer treatment .
properties
IUPAC Name |
4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLJDIJJOOQUFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide | |
CAS RN |
1799753-84-6 | |
Record name | BAY-876 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16758 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.